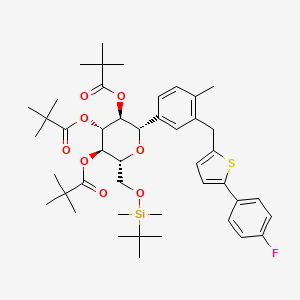
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin: is an intermediate compound used in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. Canagliflozin is primarily used for the treatment of type 2 diabetes and obesity. This compound plays a crucial role in the synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of Canagliflozin and other related molecules.
Biology and Medicine: In the field of medicine, the compound’s primary application is in the synthesis of Canagliflozin, which is used to manage type 2 diabetes by inhibiting SGLT2 and promoting glucose excretion through urine. This helps in controlling blood sugar levels and reducing the risk of complications associated with diabetes.
Industry: The compound is also used in the pharmaceutical industry for the large-scale production of Canagliflozin. Its role as an intermediate ensures the efficient and cost-effective synthesis of the final drug product.
Mecanismo De Acción
The compound itself does not have a direct mechanism of action, as it is an intermediate in the synthesis of Canagliflozin. Canagliflozin, the final product, works by inhibiting the sodium/glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine and lowering blood glucose levels.
Comparación Con Compuestos Similares
Dapagliflozin: Another SGLT2 inhibitor used for the treatment of type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used to manage blood sugar levels in diabetic patients.
Comparison: 3,4,5-Tris(pivaloxy) 6-(tert-Butyldimethylsilyl)methyloxy Canagliflozin is unique due to its specific role as an intermediate in the synthesis of Canagliflozin. While other SGLT2 inhibitors like Dapagliflozin and Empagliflozin have similar therapeutic effects, the synthetic routes and intermediates involved in their production differ. This compound’s structure allows for specific functional group modifications, making it a valuable intermediate in the pharmaceutical industry.
Propiedades
Fórmula molecular |
C45H63FO8SSi |
|---|---|
Peso molecular |
811.1 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C45H63FO8SSi/c1-27-16-17-29(24-30(27)25-32-22-23-34(55-32)28-18-20-31(46)21-19-28)35-37(53-40(48)43(5,6)7)38(54-41(49)44(8,9)10)36(52-39(47)42(2,3)4)33(51-35)26-50-56(14,15)45(11,12)13/h16-24,33,35-38H,25-26H2,1-15H3/t33-,35+,36-,37+,38+/m1/s1 |
Clave InChI |
RJPSMQJTJCYTPT-WRDLQXFXSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
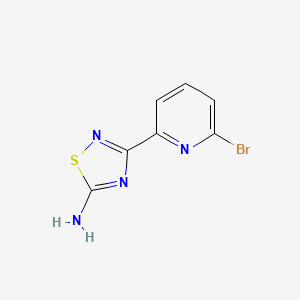
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
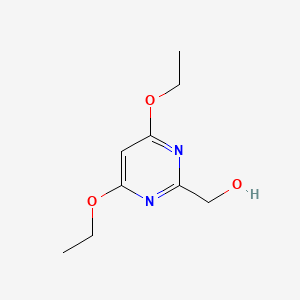
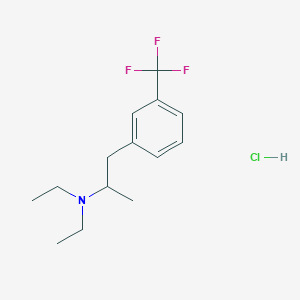
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
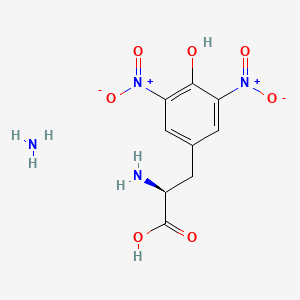
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
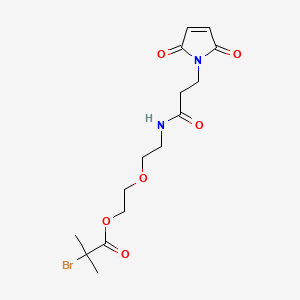
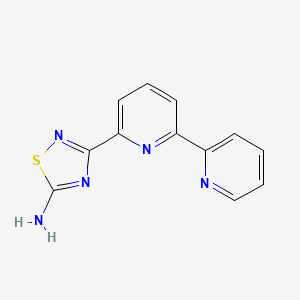
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)


